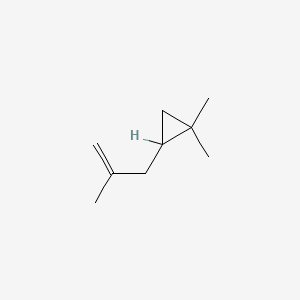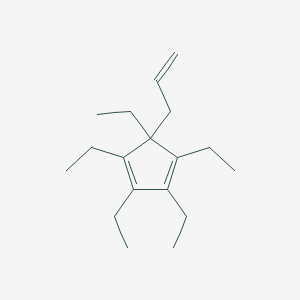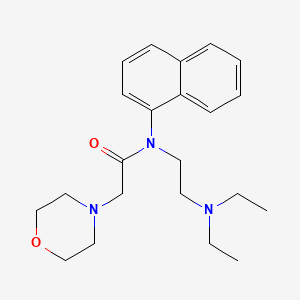![molecular formula C13H13NO6-2 B14473182 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate CAS No. 65410-86-8](/img/structure/B14473182.png)
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is an organic compound characterized by its complex structure, which includes a benzene ring substituted with carboxylate and dimethylaminoethoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with a benzene-1,4-dicarboxylate derivative under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The benzene ring and its substituents play a crucial role in determining the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the benzene ring and carboxylate groups.
Benzene-1,4-dicarboxylate: Contains the benzene ring and carboxylate groups but lacks the dimethylaminoethoxy group.
Uniqueness
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
65410-86-8 |
|---|---|
Formule moléculaire |
C13H13NO6-2 |
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxycarbonyl]terephthalate |
InChI |
InChI=1S/C13H15NO6/c1-14(2)5-6-20-13(19)10-7-8(11(15)16)3-4-9(10)12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18)/p-2 |
Clé InChI |
BNQBCMYYYWYIJW-UHFFFAOYSA-L |
SMILES canonique |
CN(C)CCOC(=O)C1=C(C=CC(=C1)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

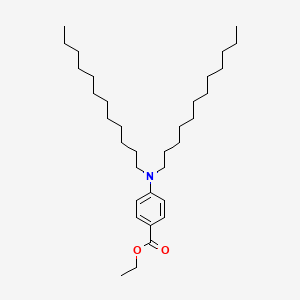
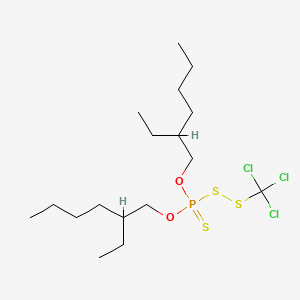
silane](/img/structure/B14473125.png)
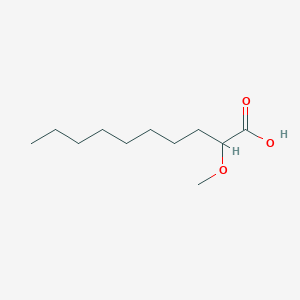
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
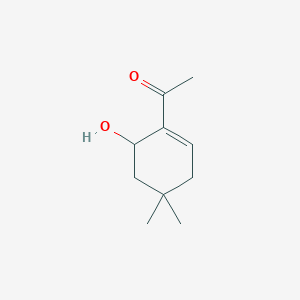
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
